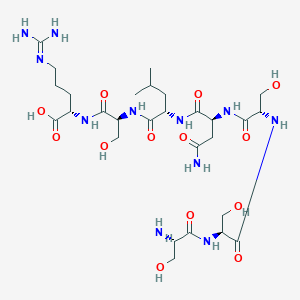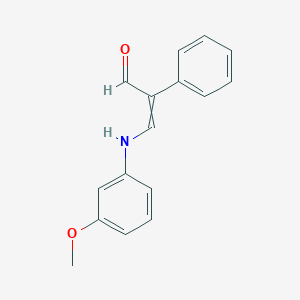
9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide: is an organic compound belonging to the thioxanthone family. It is characterized by a tricyclic structure with a sulfur atom incorporated into the central ring, and it is known for its unique photophysical properties. This compound is often used in various scientific and industrial applications due to its ability to exhibit thermally activated delayed fluorescence (TADF).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide typically involves the following steps:
Aromatic Substitution: The initial step involves the substitution of an aromatic ring with a sulfur-containing group.
Oxidation: The sulfur atom is then oxidized to form the sulfone group, resulting in the formation of the 10,10-dioxide structure.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the tricyclic thioxanthone structure.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom is further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide form.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thioxanthones depending on the reagents used.
Scientific Research Applications
Chemistry:
Photophysical Studies: The compound is used in the study of photophysical properties due to its TADF characteristics.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Fluorescent Probes: Used as fluorescent probes in biological imaging due to its strong fluorescence properties.
Drug Development: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry:
Organic Light-Emitting Diodes (OLEDs): Employed in the development of OLEDs for display and lighting applications.
Polymer Science: Used in the synthesis of polymers with specific photophysical properties.
Mechanism of Action
The mechanism by which 9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide exerts its effects is primarily through its ability to exhibit TADF. This involves the up-conversion of non-radiative triplet excitons to radiative singlet excitons via a reverse intersystem crossing (RISC) process . The compound’s unique structure allows for efficient energy transfer and emission of light, making it valuable in photophysical applications.
Comparison with Similar Compounds
9H-Thioxanthen-9-one, 3,6-bis[4-(diphenylamino)phenyl]-, 10,10-dioxide: Similar in structure but with additional phenyl groups, leading to different photophysical properties.
TXO-TPA: Another thioxanthone derivative used in similar applications.
Uniqueness: 9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide is unique due to its specific substitution pattern and the resulting photophysical properties. Its ability to exhibit TADF makes it particularly valuable in the development of advanced materials for optoelectronic applications.
Properties
CAS No. |
890045-41-7 |
|---|---|
Molecular Formula |
C19H12O3S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
10,10-dioxo-3-phenylthioxanthen-9-one |
InChI |
InChI=1S/C19H12O3S/c20-19-15-8-4-5-9-17(15)23(21,22)18-12-14(10-11-16(18)19)13-6-2-1-3-7-13/h1-12H |
InChI Key |
OJZPCTVVGIHAOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid](/img/structure/B14190078.png)



![2'-Fluoro-1-hydroxy[1,1'-biphenyl]-4(1H)-one](/img/structure/B14190102.png)

![3-[1-(2-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B14190116.png)

![Ethanone, 1-[2-bromo-3-(phenylmethoxy)phenyl]-](/img/structure/B14190128.png)
![5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14190134.png)
![3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol](/img/structure/B14190148.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester](/img/structure/B14190162.png)

